Iron tris(diisobutyrylmethane)

Description

Contextualization within Metal β-Diketonate Chemistry

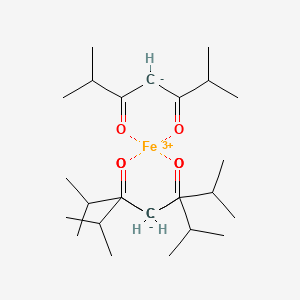

Metal β-diketonates are a class of coordination compounds formed between a metal ion and one or more β-diketonate ligands. researchgate.net These ligands are organic compounds containing two carbonyl groups separated by a methylene (B1212753) group. icm.edu.pl A key feature of β-diketones is their ability to exist in keto-enol tautomerism, with the equilibrium often favoring the enol form, which can then deprotonate to form a chelating anion. icm.edu.pl This anion coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. researchgate.net

The versatility of β-diketonate ligands is a cornerstone of coordination chemistry, as they can form stable complexes with most metals. icm.edu.plnih.gov The properties of the resulting metal complex, including its stability, solubility, and reactivity, can be fine-tuned by modifying the substituents on the β-diketone ligand. nih.goviosrjournals.org Iron tris(diisobutyrylmethane) is an example of a homoleptic complex where three identical β-diketonate ligands (diisobutyrylmethane) coordinate to a single iron(III) center. The sterically hindered nature of the diisobutyrylmethane ligand can influence the reactivity and electrochemical behavior of the metal center. rsc.org This class of compounds is widely applied in catalysis, materials science, and as precursors for chemical vapor deposition. researchgate.neticm.edu.pl

Historical Development and Significance in Catalytic Research

The study of β-diketones has a history spanning over a century, establishing them as fundamental ligands in coordination chemistry. researchgate.net While simple iron β-diketonates like tris(acetylacetonato)iron(III) have long been known, the development of complexes with more sterically demanding ligands like diisobutyrylmethane is part of an ongoing effort to modulate catalytic activity. researchgate.netrsc.org

A significant milestone in the application of Iron tris(diisobutyrylmethane) was its identification as a highly effective catalyst for the cross-coupling of olefins by Baran and coworkers. sigmaaldrich.comchemdad.com This research demonstrated that in the presence of phenylsilane (B129415), Fe(dibm)₃ could facilitate the formation of highly substituted and functionally diverse carbon-carbon bonds under simple and mild reaction conditions. sigmaaldrich.comchemdad.com This development positioned Iron tris(diisobutyrylmethane) as a valuable tool in organic synthesis, offering an efficient alternative for constructing complex molecular architectures. sigmaaldrich.com Its effectiveness is part of a broader trend in catalysis focusing on the use of earth-abundant and less toxic base metals like iron. rsc.org

Scope and Research Objectives for Iron Tris(diisobutyrylmethane)

Current research on Iron tris(diisobutyrylmethane) continues to explore and expand its catalytic potential. A primary objective is to broaden the scope of its application in organic synthesis. Researchers are investigating its utility in various chemical transformations beyond olefin cross-coupling. dntb.gov.ua

One area of active investigation is its use in radical reactions. Recent studies have presented a method for the iron-catalyzed radical hydroamidation of alkenes using Fe(dibm)₃. researchgate.net This method is noted for its broad substrate scope, including the challenging hydroamidation of complex terpene natural products with high diastereoselectivity. researchgate.net The reaction allows for the efficient formation of C–N bonds, which are crucial in pharmaceuticals, agrochemicals, and natural products. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dimethylheptane-3,5-dione;iron(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNJSJQVZKKQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Iron Tris Diisobutyrylmethane

General Synthetic Routes to Tris(β-diketonato)iron(III) Complexes

Tris(β-diketonato)iron(III) complexes are a significant class of organometallic compounds used in diverse applications such as catalysis, photocatalysis, and as redox mediators in solar cells. scite.ai The primary synthetic pathway for these complexes is through a salt metathesis reaction. vulcanchem.com This method involves the reaction between an iron(III) salt and a β-diketone ligand in a suitable solvent.

The general reaction can be summarized as follows: FeX₃ + 3(β-diketone) + 3 Base → Fe(β-diketonate)₃ + 3 [BaseH]X

In this reaction, the β-diketone is first deprotonated by a base to form the corresponding diketonate anion. This anion then acts as a bidentate ligand, coordinating to the iron(III) center through its two oxygen atoms to form a stable, six-coordinate octahedral complex. vulcanchem.com A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the desired reaction conditions. nih.gov

Table 1: General Synthesis Scheme for Tris(β-diketonato)iron(III) Complexes

| Reactant Type | Example | Function |

|---|---|---|

| Iron(III) Salt | Iron(III) chloride (FeCl₃) | Source of the central iron(III) ion. |

| β-Diketone Ligand | Acetylacetone (B45752) | Forms the chelate ring around the metal center. |

| Base | Sodium hydroxide (B78521) (NaOH) | Deprotonates the β-diketone to form the nucleophilic anion. |

These complexes are characterized by their good solubility in various organic solvents and their distinct spectroscopic properties. nih.govmdpi.com

Specific Synthesis Considerations for Iron Tris(diisobutyrylmethane)

The synthesis of Iron tris(diisobutyrylmethane) follows the general route for tris(β-diketonato)iron(III) complexes but with specific precursors. The process begins with the synthesis of the ligand itself, diisobutyrylmethane (dibm), which is typically prepared via a Claisen condensation reaction between isobutyryl chloride and acetone (B3395972). vulcanchem.comkyoto-u.ac.jp

Once the diisobutyrylmethane ligand is obtained, it is reacted with an iron(III) salt, most commonly iron(III) chloride, in the presence of a base. The reaction is generally conducted in an anhydrous solvent such as ethanol (B145695) or acetone under an inert atmosphere to prevent unwanted side reactions. The resulting product, Iron tris(diisobutyrylmethane), is a solid that can be purified through recrystallization to achieve high purity.

Table 2: Specific Reactants for the Synthesis of Iron Tris(diisobutyrylmethane)

| Component | Chemical Name/Formula | Role in Synthesis |

|---|---|---|

| Iron Source | Iron(III) chloride (FeCl₃) | Provides the Fe(III) center. |

| Ligand Precursor | Diisobutyrylmethane (C₉H₁₆O₂) | The β-diketone that chelates the iron ion. vulcanchem.com |

| Base | Sodium hydroxide (NaOH) | Deprotonates the diisobutyrylmethane. vulcanchem.com |

Characterization of the final complex is crucial and is typically performed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography to confirm its structure and purity.

Precursor Role in Material Deposition Approaches

Organometallic compounds are frequently used as precursors in material deposition, and Iron tris(diisobutyrylmethane) is no exception. americanelements.com Its volatility and thermal stability make it suitable for gas-phase deposition techniques.

Chemical Vapor Deposition (CVD) Precursor Design

Metal-organic chemical vapor deposition (MOCVD) is a widely used technique for producing high-quality thin films for various applications, including semiconductors and optics. wikipedia.org The selection of a suitable precursor is critical for the success of the MOCVD process. azonano.com An ideal precursor should be volatile, thermally stable, and decompose cleanly at the substrate surface.

Metal β-diketonates, including Iron tris(diisobutyrylmethane), are often excellent candidates for MOCVD. wikipedia.orglabnovo.com The bulky organic ligands, such as diisobutyrylmethane, enhance the volatility of the metal complex, allowing it to be transported in the gas phase to a heated substrate at relatively low temperatures. mdpi.com The thermodynamic properties, particularly the enthalpy of vaporization, are key parameters that are carefully studied to optimize deposition conditions. mdpi.commdpi.com Iron tris(diisobutyrylmethane) serves as a precursor for depositing iron-containing materials, such as iron oxides or pure iron films, depending on the reaction conditions and co-reactants used.

Single-Source Precursor Applications for Nanomaterials

Single-source precursors are compounds that contain all the necessary elements for the formation of a desired nanomaterial, simplifying the synthesis process. Metal β-diketonate complexes can function as single-source precursors for the synthesis of metal oxide or metallic nanoparticles. sigmaaldrich.com

By carefully controlling the decomposition of Iron tris(diisobutyrylmethane) in a high-boiling point solvent or via gas-phase pyrolysis, it is possible to generate iron-based nanomaterials. The ligand shell serves to control the growth and prevent the agglomeration of the nanoparticles during their formation. While specific studies detailing Iron tris(diisobutyrylmethane) as a single-source precursor are part of a broader research area, the principles established with similar iron β-diketonates like iron(III) acetylacetonate (B107027) suggest its high potential in this field. sigmaaldrich.comresearchgate.net The thermal decomposition pathway of the complex dictates the composition and phase of the resulting nanomaterial.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Iron tris(diisobutyrylmethane) | C₂₇H₄₅FeO₆ |

| Iron(III) chloride | FeCl₃ |

| Diisobutyrylmethane | C₉H₁₆O₂ |

| Acetone | C₃H₆O |

| Isobutyryl chloride | C₄H₇ClO |

| Sodium hydroxide | NaOH |

| Ethanol | C₂H₅OH |

| Dichloromethane | CH₂Cl₂ |

| Acetylacetone | C₅H₈O₂ |

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. The spectrum of Iron tris(diisobutyrylmethane) is characterized by intense absorption bands in the ultraviolet and visible regions, which arise primarily from ligand-to-metal charge transfer (LMCT) transitions rather than the typically weak, spin-forbidden d-d transitions of a high-spin Fe(III) center. libretexts.orgajol.info

The electronic transitions in tris(β-diketonato)iron(III) complexes are well-studied. The spectra typically exhibit strong bands in the 270–380 nm range and additional, less intense bands at higher wavelengths. mdpi.comnih.gov For Iron tris(diisobutyrylmethane), the absorption bands in the 400–500 nm range are indicative of LMCT transitions, confirming the coordination of the diisobutyrylmethane ligand to the iron center. These transitions involve the promotion of an electron from a high-energy filled π orbital on the ligand to a lower-energy, half-filled d orbital on the Fe(III) ion. The energy of these LMCT bands is sensitive to the substituents on the β-diketonate ligand; electron-donating groups, such as the isobutyryl groups in this compound, influence the electronic properties. researchgate.net The intense color of the complex is a direct result of these allowed charge-transfer transitions. libretexts.org

Table 1: Typical UV-Vis Absorption Data for Iron(III) β-Diketonate Complexes

| Transition Type | Approximate Wavelength (λmax) Range | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| Ligand π → π* | 270–350 nm | > 10,000 | Intra-ligand electronic transition |

| LMCT | 350–550 nm | 1,000 - 5,000 | Ligand (π) → Metal (d) Charge Transfer |

Note: Specific values for Iron tris(diisobutyrylmethane) may vary based on the solvent. The data presented is representative of this class of compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Coordination Sphere Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the molecular structure and the coordination of the diisobutyrylmethane ligand to the iron center. These two techniques are complementary, as some vibrational modes may be active in one technique but not the other. mdpi.comsurfacesciencewestern.com

FT-IR Spectroscopy: The FT-IR spectrum of Iron tris(diisobutyrylmethane) is dominated by the vibrations of the ligand. A key diagnostic feature is the shift of the C=O stretching frequency upon complexation. In the free diisobutyrylmethane ligand, the C=O stretch appears in the 1600–1700 cm⁻¹ region. Upon coordination to the Fe(III) ion, the π-electron density in the chelate ring becomes delocalized, resulting in a decrease in the C=O bond order and an increase in the C-C bond order. This causes a shift of the C=O stretching band to a lower frequency and the appearance of a new band associated with the C=C stretching vibration of the chelate ring. The region between 1300–1000 cm⁻¹ also shows strong changes upon complexation with iron. nih.gov

Table 2: Key Vibrational Frequencies for Iron tris(diisobutyrylmethane) and Related Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Typical Wavenumber (cm⁻¹) (Complex) | Technique |

|---|---|---|---|

| ν(C=O) | ~1600-1700 | ~1570-1590 | FT-IR |

| ν(C=C) + ν(C=O) | - | ~1520-1550 | FT-IR, Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to confirm the molecular weight of Iron tris(diisobutyrylmethane) and to elucidate its fragmentation pathways under ionization. The molecular ion peak [M]⁺ confirms the successful synthesis and purity of the complex. For Iron tris(diisobutyrylmethane) (C₂₇H₄₅FeO₆), the expected monoisotopic mass is approximately 521.25 g/mol .

The fragmentation of metal β-diketonate complexes in the mass spectrometer typically proceeds through well-defined pathways. wikipedia.org The initial molecular ion is a radical cation [M]⁺•. Common fragmentation patterns involve the sequential loss of ligands or fragments of ligands. msu.edulibretexts.org

A primary fragmentation step is often the loss of one of the diisobutyrylmethane ligands as a radical, leading to the [M - L]⁺ ion. This fragment may then lose a second ligand to form [M - 2L]⁺, which is equivalent to [FeL]⁺. Another possible pathway is the cleavage within a ligand, such as the loss of an isobutyryl group. Analyzing these fragmentation patterns provides insight into the relative strengths of the bonds within the complex and the stability of the resulting fragment ions. libretexts.orgyoutube.com

Table 3: Expected Fragmentation Pattern for Iron tris(diisobutyrylmethane)

| Ion | Formula | Description |

|---|---|---|

| [Fe(dibm)₃]⁺• | [C₂₇H₄₅FeO₆]⁺• | Molecular Ion |

| [Fe(dibm)₂]⁺ | [C₁₈H₃₀FeO₄]⁺ | Loss of one diisobutyrylmethane radical ligand |

dibm = diisobutyrylmethane anion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy of Iron tris(diisobutyrylmethane) is significantly influenced by the paramagnetic nature of the high-spin Fe(III) center (d⁵, S=5/2). nih.govresearchgate.net The unpaired electrons on the iron atom create a strong local magnetic field, which leads to two primary effects on the NMR spectrum of the coordinated ligands:

Paramagnetic Shift: The resonance signals of the ligand's protons (¹H NMR) and carbons (¹³C NMR) are shifted far outside the typical diamagnetic chemical shift ranges.

Signal Broadening: The efficient electronic relaxation of the paramagnetic center causes rapid nuclear relaxation, resulting in extremely broad NMR signals.

Due to these effects, high-resolution spectra with fine coupling details are generally not obtainable. However, paramagnetic NMR is still a valuable tool. nih.gov The observation of broadened and shifted resonances confirms the coordination of the ligand to the paramagnetic metal center. One of the clearest indicators of successful complexation is the disappearance of the sharp signal from the enolic proton of the free diisobutyrylmethane ligand in the ¹H NMR spectrum. The pattern of the paramagnetically shifted peaks can provide information about the electronic ground state and magnetic properties of the iron complex. nih.gov In some cases, variable-temperature NMR studies can be used to investigate ligand dynamics and potential spin-crossover behavior in solution. researchgate.net

Coordination Geometry and Molecular Architecture Studies

Octahedral Coordination Environment in Tris(β-diketonato)iron(III) Complexes

Tris(β-diketonato)iron(III) complexes, including iron tris(diisobutyrylmethane), characteristically adopt an octahedral coordination geometry. vulcanchem.comresearchgate.netuit.noscite.aiup.ac.za In this arrangement, the central iron(III) ion is coordinated to six oxygen atoms. scite.ai These oxygen atoms are provided by three bidentate β-diketonate ligands, where each ligand chelates to the iron center, forming a six-membered ring. researchgate.netuit.noup.ac.za The diisobutyrylmethane ligand, a derivative of a β-diketone, deprotonates to form a chelate with the iron(III) ion through two of its oxygen atoms. vulcanchem.com

The iron(III) center in these complexes possesses a d⁵ electron configuration. uit.no DFT calculations and experimental data for analogous complexes confirm that they are typically high-spin. uit.noup.ac.za This high-spin state arises from the presence of five unpaired d-electrons, which also imparts paramagnetic properties to these molecules. scite.ai

Isomerism in Iron Tris(β-diketonato) Systems (fac/mer)

When the β-diketonato ligand is unsymmetrical (meaning the two R groups attached to the carbonyl carbons are different, R₁ ≠ R₂), geometrical isomerism is possible in tris(β-diketonato)metal(III) complexes. researchgate.netup.ac.zaresearchgate.net This leads to the formation of two possible isomers: facial (fac) and meridional (mer). researchgate.netup.ac.za

Facial (fac) isomer: In the fac isomer, the three identical ends of the unsymmetrical ligands are located on one face of the octahedron. This arrangement can possess a C₃ rotational symmetry axis. up.ac.zaup.ac.za

Meridional (mer) isomer: In the mer isomer, the three identical ends of the ligands lie in a plane that bisects the octahedron. This arrangement typically has no elements of symmetry other than identity (C₁ symmetry). up.ac.zaup.ac.za

For tris(β-diketonato)iron(III) complexes with unsymmetrical ligands, both fac and mer isomers can exist. up.ac.za However, density functional theory (DFT) calculations on related systems have often shown that the mer isomer is energetically favored. up.ac.zaresearcher.life For instance, in the case of a highly fluorinated ferric tris(β-diketonate) chelate, only the mer isomer was observed, which was attributed to the strong affinity between adjacent fluorous chains. nih.gov In other cases, a mixture of both isomers can be observed. up.ac.za The diisobutyrylmethane ligand in iron tris(diisobutyrylmethane) is a symmetrical β-diketone (R₁ = R₂ = isopropyl), and therefore, only one isomeric form is expected. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Related Iron(III) β-Diketonate Complexes

For example, the X-ray structure of a highly fluorinated ferric tris(β-diketonate) chelate reveals a slightly twisted octahedral structure. nih.gov The average Fe-O bond length in this complex was found to be 1.993 Å, with an average O-Fe-O angle of 174.7°. nih.gov In another example, tris(acetylacetonato)iron(III) ([Fe(acac)₃]), a well-studied analogue, exhibits average Fe-O bond lengths in the range of 1.98–2.02 Å. vulcanchem.com The Fe-O bond lengths in various [Fe(RCOCHCOR')₃] complexes have been reported to vary between 1.944 and 2.095 Å. up.ac.za

The table below summarizes representative Fe-O bond lengths from single-crystal X-ray diffraction studies of various tris(β-diketonato)iron(III) complexes.

| Complex | Isomer | Fe-O Bond Lengths (Å) | Reference |

| [Fe(acac)₃] | - | 1.990 - 2.021 | up.ac.za |

| mer-[Fe(CH₃COCHCOCF₃)₃] | mer | 1.944 - 2.036 | up.ac.za |

| Highly fluorinated ferric tris(β-diketonate) | mer | avg. 1.993 | nih.gov |

This table is generated based on the provided text and is for illustrative purposes.

Influence of Ligand Substituents on Coordination Sphere Distortion

The electronic and steric properties of the substituents (R groups) on the β-diketonate ligands can significantly influence the coordination sphere around the iron(III) center. researchgate.netup.ac.za These substituents can donate or withdraw electron density through the pseudo-aromatic backbone of the chelate ring, thereby affecting the properties of the metal center. researchgate.net

Electron-withdrawing groups, such as trifluoromethyl (CF₃), can have a pronounced effect on bond lengths. up.ac.za In complexes of the type [Fe(RCOCHCOCF₃)₃], the Fe-O bond adjacent to the CF₃ group is generally shorter (1.944 – 2.001 Å) than the Fe-O bond near the non-CF₃ R group (1.987 – 2.036 Å). up.ac.za This is attributed to the strong electron-withdrawing nature of the CF₃ group.

The steric bulk of the substituents can also lead to distortions in the octahedral geometry. up.ac.za In iron tris(diisobutyrylmethane), the bulky isobutyl groups may influence bond lengths and angles, although specific data for this complex were not found in the search results. vulcanchem.com In some cases, significant distortion of the coordination polyhedron from an ideal octahedron is observed. mdpi.com The design of the ligand, including the nature and position of its substituents, can lead to significant differences in the coordination chemistry of the resulting metal complexes. tandfonline.com

Theoretical and Computational Chemistry of Iron Tris Diisobutyrylmethane

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of transition metal complexes like Iron tris(diisobutyrylmethane). nih.govmdpi.com These calculations are crucial for understanding the compound's stability, geometry, and the nature of the metal-ligand bonding.

For tris(β-diketonato)iron(III) complexes, to which Iron tris(diisobutyrylmethane) belongs, DFT studies reveal the potential for two geometric isomers: facial (fac) and meridional (mer). mdpi.comup.ac.za Calculations on analogous complexes, such as tris(benzoylacetonato-κ²O,O')iron(III) ([Fe(ba)₃]) and other tris(β-diketonato)iron(III) systems, consistently show a very small energy difference between these two isomers, implying that both can coexist in a sample. mdpi.comup.ac.za

DFT calculations for these related Fe(III) complexes confirm a high-spin d⁵ electronic configuration for the iron center. up.ac.za This high-spin state is the energetically favored ground state. mdpi.comfrontiersin.org The calculated ordering of the d-based molecular orbitals for a similar complex, mer-[Fe(ba)₃], shows a splitting pattern consistent with a distorted octahedral geometry, with the orbital energies increasing in the order of dₓᵧ < dᵧz ≈ dₓz < d_z² ≈ d_x²-y². up.ac.za This ordering is critical for explaining the complex's electronic transitions and reactivity.

The choice of the DFT functional is vital for obtaining accurate results. Studies on similar iron complexes have benchmarked various functionals, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for predicting geometries and electronic properties. mdpi.comup.ac.za

Table 1: Comparison of DFT Functionals for Geometrical Parameters of an Analogous Complex, mer-[Fe(ba)₃] Data adapted from a study on tris(benzoylacetonato-κ²O,O')iron(III). up.ac.za

| Functional | Average Calculated Fe-O Bond Length (Å) | Average Calculated O-Fe-O Angle (°) |

|---|---|---|

| Experimental | 2.006 | 90.0 |

| OLYP | 2.039 | 90.0 |

| B3LYP | 2.023 | 90.0 |

This table demonstrates that functionals like M06-L can yield geometric parameters in very close agreement with experimental X-ray crystallography data for this class of compounds.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of metal complexes. mdpi.compsu.edu

UV-Vis Spectroscopy: The characteristic red-orange color of Iron tris(diisobutyrylmethane) is due to electronic transitions in the visible region of the electromagnetic spectrum. TD-DFT calculations on analogous tris(β-diketonato)iron(III) complexes have been successful in reproducing experimental UV-Vis spectra. mdpi.com These calculations help assign the observed absorption bands to specific electronic transitions, which are typically ligand-to-metal charge transfer (LMCT) and d-d transitions. For instance, in related complexes, strong absorption bands in the 270–380 nm range are common. mdpi.com Upon reduction of the iron center from Fe(III) to Fe(II), significant changes in the absorption spectrum are observed, such as the disappearance of certain bands and the appearance of new ones, which can be accurately modeled by TD-DFT. mdpi.com

Table 2: Experimental vs. Calculated UV-Vis Absorption Maxima (λ_max) for [Fe(acac)₃] Data from a comparative study on tris(β-diketonato)iron(III) complexes in acetonitrile. mdpi.com

| Method | Predicted λ_max (nm) | Deviation from Experimental (nm) |

|---|---|---|

| Experimental | 270 | - |

| B3LYP/CEP-121G | 279.7 | +9.7 |

| CAM-B3LYP/CEP-121G | 266.0 | -4.0 |

This data illustrates the accuracy of different functionals in predicting electronic spectra, a crucial step in validating computational models. The calculations reveal that the transitions often involve the highest occupied molecular orbitals (HOMOs), which are typically ligand-based, and the lowest unoccupied molecular orbitals (LUMOs), which have significant metal d-orbital character. mdpi.com

Infrared (IR) Spectroscopy: While detailed computational IR spectra are less commonly published for this specific molecule, DFT frequency calculations can predict vibrational modes. For Iron tris(diisobutyrylmethane), a key feature would be the shift in the C=O stretching frequency (typically around 1600–1700 cm⁻¹) upon coordination of the diisobutyrylmethane ligand to the iron center, which is a clear indicator of complex formation.

Theoretical Investigations of Redox Behavior and Spin States

The catalytic utility of iron complexes is intrinsically linked to their redox properties and spin states. Theoretical calculations provide a molecular-level understanding of these characteristics.

Redox Potential: Iron tris(diisobutyrylmethane) participates in reactions involving changes in the iron's oxidation state. nih.govnih.gov Computational models can predict the redox potential for the Fe(III)/Fe(II) couple. DFT calculations on similar iron complexes have shown that the first reduction is typically centered on the iron atom. mdpi.com The nature of the ligands significantly influences the redox potential; strong-field ligands can stabilize the Fe(III) state, affecting catalytic turnover. Computational approaches have been developed and benchmarked to calculate the redox potentials of iron complexes with an accuracy often within 0.2-0.3 V of experimental values. d-nb.infomdpi.com

Spin States: As established by DFT, Iron(III) tris(diisobutyrylmethane) is a high-spin (S=5/2) complex. mdpi.comup.ac.za This is consistent with experimental data for many octahedral Fe(III) compounds. For the reduced Fe(II) form, a high-spin (S=2) state is also typically the most stable. frontiersin.org The spin state is a critical parameter, as it influences bond lengths, reactivity, and magnetic properties. Preventing spin state changes during a catalytic cycle can be crucial for reaction efficiency, and computational studies can elucidate the energy penalties associated with such transitions.

Computational Modeling of Reaction Mechanisms and Transition States

One of the most significant applications of computational chemistry for Iron tris(diisobutyrylmethane) is in elucidating its catalytic mechanisms. The complex is known to be an effective catalyst for the reductive cross-coupling of olefins. nih.govbaranlab.org

Computational studies on analogous iron-catalyzed radical alkene cross-coupling reactions have provided a detailed mechanistic picture. nih.gov A key reaction pathway involves the following steps:

Formation of the Active Catalyst: The Fe(III) precatalyst is reduced in situ (e.g., by a silane) to an Fe(II) species. This Fe(II) complex then reacts to form a crucial, highly reactive iron-hydride (Fe-H) intermediate.

Hydrogen Atom Transfer (HAT): The Fe-H species engages in a hydrogen atom transfer with an electron-rich olefin, generating a carbon-centered radical. Computational studies on a similar system found the Fe-H bond to be exceptionally weak (calculated at ~17 kcal/mol), facilitating this step. nih.gov

Radical Addition: The newly formed alkyl radical adds to an electron-deficient olefin, forming a new C-C bond and a new radical adduct.

Termination/Quenching: The resulting radical is quenched to form the final product. Computational modeling has been essential in evaluating possible quenching pathways, revealing that a concerted proton-coupled electron transfer (PCET) is often more favorable than previously assumed stepwise mechanisms. nih.gov

DFT calculations allow for the mapping of the entire reaction coordinate, including the identification of transition states and the calculation of activation energy barriers for each step. This information is invaluable for understanding reaction rates, selectivity, and the role of the ligand sphere in promoting catalysis. For example, it has been noted experimentally that Fe(dibm)₃ can provide higher yields than the related Fe(acac)₃ in certain couplings, a difference that could be rationalized through detailed computational modeling of transition state energies. nih.gov

Catalytic Applications and Mechanistic Investigations

Olefin Cross-Coupling Catalysis Mediated by Iron Tris(diisobutyrylmethane)

Iron tris(diisobutyrylmethane), also known as Fe(dibm)₃, has been identified as an effective catalyst for the cross-coupling of olefins. rsc.orgsigmaaldrich.com This method facilitates the formation of highly substituted and functionalized carbon-carbon bonds under simple and mild reaction conditions, representing a significant advancement in synthetic methodology. rsc.orgsigmaaldrich.com The reaction typically involves the coupling of an electron-rich or heteroatom-substituted olefin (the donor) with an electron-deficient olefin (the acceptor). researchgate.netvulcanchem.com

The olefin cross-coupling reaction catalyzed by Fe(dibm)₃ exhibits a broad substrate scope, accommodating a wide variety of functional groups and molecular architectures.

Donor Olefins: The reaction is versatile with respect to the donor olefin. It can effectively couple trisubstituted and geminally disubstituted olefins, enabling the creation of quaternary carbon centers. researchgate.net The reaction is compatible with silyl-protected alcohols and Boc-protected amines. researchgate.net A key advantage of this methodology is its ability to utilize a vast range of heteroatom-substituted olefins as donor components, including those containing silicon, boron, nitrogen, oxygen, sulfur, and halogens. researchgate.netvulcanchem.com This allows for the direct incorporation of diverse functionalities into the product molecules. For instance, (silyl) enol ethers, both acyclic and cyclic, have been successfully used as donor olefins. researchgate.net

Acceptor Olefins: The scope of suitable acceptor olefins is also extensive. Electron-withdrawing groups such as ketones, esters, amides, nitriles, and sulfones are all effective in activating the acceptor olefin for the coupling reaction. researchgate.net Both acyclic and cyclic disubstituted olefins can be used, with five-membered ring enones sometimes providing higher yields than their six-membered counterparts. researchgate.net

Reaction Conditions: The standard conditions for this transformation involve the use of Fe(dibm)₃ as the catalyst, an inexpensive silane (B1218182) such as phenylsilane (B129415) (PhSiH₃) as a reductant, and a benign solvent, often under an ambient atmosphere. rsc.orgsigmaaldrich.comvulcanchem.com In some cases, particularly for donor olefins containing Lewis basic heteroatoms, Fe(dibm)₃ has shown superior performance compared to other iron catalysts like Fe(acac)₃. vulcanchem.com

A representative table of substrates demonstrates the versatility of this catalytic system.

| Donor Olefin Type | Acceptor Olefin Type | Key Features |

|---|---|---|

| Trisubstituted Olefins | α,β-Unsaturated Ketones | Formation of quaternary carbon centers |

| Geminally Disubstituted Olefins | α,β-Unsaturated Esters | Tolerates silyl-protected alcohols |

| Silyl Enol Ethers | α,β-Unsaturated Amides | Compatible with Boc-protected amines |

| Alkenyl Halides | α,β-Unsaturated Nitriles | Incorporation of halogenated motifs |

| Glycals (Carbohydrate-derived) | α,β-Unsaturated Sulfones | Application in complex molecule synthesis |

The efficiency of the iron-catalyzed olefin cross-coupling is significantly influenced by the choice of co-catalysts and additives.

Phenylsilane (PhSiH₃): Phenylsilane is a crucial component of the catalytic system, acting as a hydride source. rsc.orgsigmaaldrich.com It is proposed to generate an iron-hydride species in situ, which is a key intermediate in the catalytic cycle.

Ligand Effects: The ligand environment around the iron center plays a critical role. Studies have shown that modifying the β-diketonate ligand can impact reaction efficiency. For instance, changing from the commonly used acetylacetonate (B107027) (acac) ligand to the bulkier diisobutyrylmethane (dibm) ligand was found to improve the yield in certain cross-coupling reactions. acs.org

Inorganic Additives: The addition of simple inorganic salts can also affect the reaction outcome. For example, the inclusion of disodium (B8443419) phosphate (B84403) (Na₂HPO₄) has been noted in some procedures, although its omission is sometimes beneficial depending on the specific substrates being coupled. vulcanchem.com

Regioselective Alkylation of Carbohydrates and Diols

Beyond olefin coupling, Iron tris(diisobutyrylmethane) has proven to be a catalyst with an exceptionally broad scope for the regioselective monoalkylation of polyols, particularly carbohydrates and various 1,2- and 1,3-diols. rsc.orgnih.govrsc.orgrsc.org This application is of great importance in synthetic carbohydrate chemistry, where selective protection of one hydroxyl group among many is a frequent and often challenging task. rsc.org This iron-catalyzed method provides a less toxic and more environmentally benign alternative to traditional organotin-based reagents. rsc.orgnih.gov

The Fe(dibm)₃-catalyzed alkylation demonstrates high levels of regioselectivity and yields, often comparable or superior to established methods. nih.gov The reaction typically involves treating a diol or polyol with an alkylating agent (e.g., benzyl (B1604629) bromide) in the presence of a catalytic amount of Fe(dibm)₃, a base such as silver(I) oxide (Ag₂O) or potassium carbonate (K₂CO₃), and a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB). rsc.orgrsc.org

The system exhibits remarkable selectivity for one hydroxyl group within a diol unit. For example, in the case of methyl 4,6-O-benzylidene-α-D-mannopyranoside, which has a cis-2,3-diol, the reaction selectively yields the 3-O-benzylated product in high yield. rsc.org The catalyst is effective for a diverse range of carbohydrate structures and other polyols. rsc.orgnih.gov

Comparative studies have been conducted to evaluate the efficacy of Fe(dibm)₃ against other iron catalysts. While simple iron salts like FeCl₃ and FeBr₃ show low efficiency, other iron β-diketonate complexes have demonstrated good catalytic activity. rsc.org

A particularly relevant comparison is with Iron tris(dipivaloylmethane), Fe(dipm)₃. Research has shown that Fe(dipm)₃ exhibits a catalytic efficiency that is nearly identical to that of Fe(dibm)₃ in the regioselective alkylation of carbohydrates and diols. rsc.orgrsc.orgrsc.org This finding is significant because Fe(dipm)₃ is a considerably cheaper catalyst, costing approximately 80% less than Fe(dibm)₃, which makes it a more viable option for large-scale applications. rsc.orgrsc.org

| Catalyst | Relative Cost | Catalytic Efficiency in Polyol Alkylation | Key Observation |

|---|---|---|---|

| Iron tris(diisobutyrylmethane) [Fe(dibm)₃] | Higher | High | Excellent, broad-scope catalyst |

| Iron tris(dipivaloylmethane) [Fe(dipm)₃] | Lower | High (Similar to Fe(dibm)₃) | A much cheaper, equally effective alternative |

| Iron(III) chloride [FeCl₃] | Very Low | Low | Ineffective for this transformation |

| Iron(III) acetylacetonate [Fe(acac)₃] | Low | High | Effective, but Fe(dibm)₃/Fe(dipm)₃ may offer broader scope |

Mechanistic Pathways of Iron-Catalyzed Transformations

The mechanisms through which Iron tris(diisobutyrylmethane) facilitates these transformations are distinct for olefin coupling and polyol alkylation, reflecting the different nature of the reactions.

For the regioselective alkylation of diols and carbohydrates , a detailed mechanism has been proposed. rsc.orgrsc.org The catalytic cycle is believed to initiate with the formation of a cyclic dioxolane- or dioxane-type intermediate between the iron(III) center and two adjacent hydroxyl groups of the substrate. nih.gov This coordination activates one of the hydroxyl groups, rendering it more nucleophilic for the subsequent alkylation step. The proposed mechanism involves the reaction of the alkylating agent (e.g., BnBr) with the iron complex, transfer of the catalyst to another substrate molecule, and release of the mono-alkylated product, regenerating the active catalytic species. rsc.orgrsc.org

In the case of olefin cross-coupling , the reaction is understood to proceed through a radical-mediated pathway. acs.org The process is initiated by the formation of an iron-hydride species from the reaction of Fe(dibm)₃ and phenylsilane. This iron-hydride then engages in a metal-hydride hydrogen atom transfer (MHAT) with the electron-rich donor olefin to generate a nucleophilic carbon-centered radical. baranlab.org This radical subsequently adds to the electron-deficient acceptor olefin in a conjugate addition fashion. The resulting radical intermediate is then quenched to afford the final cross-coupled product, completing the catalytic cycle.

Proposed Catalytic Cycles and Identification of Active Intermediates

The mechanism by which Fe(dibm)₃ and related iron complexes operate is a subject of ongoing research, with different catalytic cycles proposed depending on the specific transformation. The coordination of substrates to the iron center is a common feature, which activates them and lowers the energy barrier for the reaction.

In Regioselective Alkylation: For the regioselective alkylation of diols and carbohydrates, a detailed mechanism has been proposed for catalysts like Fe(dibm)₃. rsc.org It is suggested that the reaction does not proceed with the intact Fe(dibm)₃ complex throughout the cycle. Instead, the catalyst may undergo a transformation where the alkylating agent, such as benzyl bromide (BnBr), reacts with the diisobutyrylmethane ligand itself. rsc.org This leads to the formation of a more active catalytic species.

A proposed cycle for this reaction involves the following key steps rsc.org:

Intermediate Formation : The iron catalyst reacts with the diol or carbohydrate substrate to form a cyclic dioxolane intermediate, designated as a . In this step, the iron center is coordinated to two adjacent hydroxyl groups of the substrate.

Reaction with Alkylating Agent : The formed intermediate a then reacts with the alkylating agent (BnBr) to form a new complex, c .

Catalyst Transfer and Deprotonation : The iron catalyst is transferred to another substrate molecule as it forms intermediate d . This step involves deprotonation of a hydroxyl group, facilitated by a base like silver oxide (Ag₂O).

Product Release : The main alkylated product is released during the conversion of intermediate d to e .

Catalyst Regeneration : Finally, intermediate e is converted back to the initial active intermediate a through another deprotonation step, completing the catalytic cycle. rsc.org

This proposed mechanism helps to explain observations such as the catalyst degrading over several cycles, as the ligand itself is consumed in the reaction. rsc.org

In Wacker-Type Oxidation: In the iron-catalyzed Wacker-type oxidation of olefins to ketones, a different catalytic cycle is proposed. This process uses phenylsilane (PhSiH₃) as a reductant and air as the oxidant. nih.gov Labeling experiments indicate that the hydrogen atom incorporated into the product originates from the phenylsilane, while the oxygen atom comes from the atmosphere. nih.gov

The proposed catalytic cycle proceeds as follows nih.gov:

Ligand Exchange : The iron(III) precatalyst undergoes ligand exchange with the solvent (ethanol) to generate an iron(III) ethoxide complex.

Formation of Iron Hydride : This complex reacts with phenylsilane to form a key intermediate, an iron(III) hydride complex.

Hydrometalation : The iron(III) hydride intermediate inserts into the olefin's double bond.

Oxidation and Product Formation : Subsequent steps involve oxidation and reaction with oxygen from the air to yield the final ketone product.

Radical Processes in Iron-Catalyzed Reactions (e.g., Hydroamidation of Alkenes)

Iron catalysts, including Fe(dibm)₃, are particularly effective in promoting reactions that proceed through radical intermediates. This is evident in the hydrofunctionalization of alkenes, such as hydroamidation.

A notable application is the iron-catalyzed radical Markovnikov hydroamidation of alkenes. researchgate.net This method allows for the efficient formation of carbon-nitrogen (C–N) bonds, which are crucial in many pharmaceuticals and organic compounds. researchgate.net Mechanistic studies suggest that the reaction involves a single electron transfer which initiates a reductive coupling pathway. researchgate.net

In a general model for iron-catalyzed Hydrogen Atom Transfer (HAT) reactions, the process is often proposed to involve an iron(III)/iron(II) redox cycle. nih.gov

Active Catalyst Formation : A precatalyst like Fe(acac)₃ (a compound related to Fe(dibm)₃) is reduced by a silane (e.g., PhSiH₃) to generate an active iron hydride species.

Radical Generation : The iron hydride attacks an electron-rich alkene, leading to the formation of an iron(II) species and a nucleophilic alkyl radical. nih.gov

Radical Trapping : This alkyl radical is then trapped by another molecule, such as an electron-poor alkene or a specially designed amidation reagent in the case of hydroamidation. researchgate.netnih.gov

Reoxidation : The resulting coupled radical can then undergo an electron transfer with the iron(II) byproduct, reoxidizing the metal to its active iron(III) state and allowing the cycle to continue. nih.gov

This radical-based approach has been successfully applied to the hydroazidation and hydrohalogenation of a wide range of mono-, di-, and trisubstituted alkenes under mild conditions. researchgate.net These methods provide valuable alternatives to traditional ionic reactions that often require harsh conditions. researchgate.net

The table below summarizes the conditions for the evolution of a radical amidation reagent using an alkene model substrate, where Fe(dibm)₃ was identified as a highly effective catalyst. researchgate.net

Table 1: Evaluation of Catalysts in Radical Hydroamidation An interactive table comparing different iron catalysts and reaction conditions in the context of radical hydroamidation.

| Entry | Catalyst | Reagent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Fe(acac)₃ | 2a | EtOH-DCM | 42 |

| 2 | Fe(dibm)₃ | 2a | EtOH-DCM | 55 |

| 3 | Fe(dibm)₃ | 2j | EtOH-DCM | 57 |

| 4 | Fe(dibm)₃ | 3a | EtOH-DCM | 92 |

Source: Adapted from research on iron-catalyzed radical hydroamidation of complex alkenes. researchgate.net The data highlights the superior performance of Fe(dibm)₃ with the optimized reagent 3a.

Other Emerging Catalytic Processes

Beyond the reactions mentioned above, Fe(dibm)₃ is proving to be a catalyst with an exceptionally broad scope in other emerging synthetic methodologies.

Regioselective Alkylation of Carbohydrates and Polyols: One of the most significant applications for Fe(dibm)₃ is the regioselective monoalkylation of carbohydrates, diols, and polyols. rsc.orgrsc.org This is a critical transformation in carbohydrate chemistry for the synthesis of complex oligosaccharide building blocks. rsc.org Traditionally, this has been achieved using toxic organotin reagents. Fe(dibm)₃ offers a greener, non-toxic alternative. rsc.org The catalyst demonstrates an unusually broad substrate scope, providing good to excellent regioselectivity in the alkylation of various polyol compounds. rsc.orgrsc.orgdntb.gov.ua While the catalyst is effective, its relatively high preparation cost, due to the expensive diisobutyrylmethane ligand, has been a barrier to large-scale applications. rsc.orgrsc.org This has spurred research into finding cheaper, yet similarly effective, alternative iron catalysts like Fe(dipm)₃ (iron tris(dipivaloylmethane)). rsc.org

Wacker-Type Oxidation of Olefins: Fe(dibm)₃ and related iron complexes with β-diketonate ligands are also effective catalysts for the Wacker-type oxidation of olefins to ketones. nih.gov This process is environmentally benign, using air as the ultimate oxidant at room temperature. The reaction shows high functional-group tolerance and typically provides ketones with high regioselectivity. nih.gov Research has shown that iron complexes with phenyl-substituted ligands, such as tris(dibenzoylmethanato)iron(III) [Fe(dbm)₃], can provide even higher yields in some cases compared to catalysts with alkyl-substituted ligands. nih.gov

The table below shows a comparison of different iron catalysts in the Wacker-type oxidation of 2-vinylnaphthalene (B1218179).

Table 2: Comparison of Iron Catalysts for Wacker-Type Oxidation An interactive table comparing the efficiency of various iron catalysts in the oxidation of 2-vinylnaphthalene to 2-acetylnaphthalene.

| Entry | Catalyst | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Fe(acac)₃ | 24 | 100 | 45 |

| 2 | Fe(dibm)₃ | 24 | 100 | 65 |

| 3 | Fe(ba)₃ | 24 | 100 | 72 |

| 4 | Fe(dbm)₃ | 24 | 100 | 79 |

Source: Adapted from studies on iron-catalyzed Wacker-type oxidation of olefins. nih.gov The data illustrates the influence of the ligand structure on catalytic efficiency.

Electrochemical Behavior and Redox Chemistry

Reduction Potentials and Electrochemical Transformations of Iron(III) β-Diketonates

The reduction of iron(III) β-diketonates to their iron(II) counterparts is a fundamental electrochemical transformation that has been extensively studied. This process typically involves a single one-electron transfer, which is often electrochemically reversible or quasi-reversible. The reduction potential for this Fe(III)/Fe(II) couple is highly sensitive to the nature of the substituents on the β-diketonate ligand. researchgate.net Electron-donating groups on the ligand increase the electron density on the iron center, making the complex more difficult to reduce and thus shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups make the complex easier to reduce, resulting in a more positive reduction potential. researchgate.net

In the case of iron tris(diisobutyrylmethane), the isobutyryl groups are considered to be electron-donating. This characteristic suggests that its reduction potential would be more negative compared to iron tris(acetylacetonate), where the methyl groups are less electron-donating. The steric bulk of the isobutyryl groups may also influence the electrochemical behavior by affecting the solvation of the complex and the geometry of the coordination sphere.

Studies on a range of tris(β-diketonato)iron(III) complexes have shown that their reduction potentials can span a wide range, from approximately -1.286 V to +0.202 V versus the ferrocene/ferrocenyl (Fc/Fc+) reference electrode, depending on the ligand substituents. researchgate.net This tunability of the redox potential is a key feature of this class of compounds.

Table 1: Reduction Potentials of Selected Iron(III) β-Diketonate Complexes

| Complex | Substituents (R1, R2) | Reduction Potential (V vs. Fc/Fc+) | Solvent |

|---|---|---|---|

| Tris(acetylacetonato)iron(III) | CH3, CH3 | -1.038 | DMF |

| Tris(benzoylacetonato)iron(III) | C6H5, CH3 | -0.971 | DMF |

| Tris(dibenzoylmethanato)iron(III) | C6H5, C6H5 | -0.921 | DMF |

This table is generated based on data for structurally related compounds to provide context for the electrochemical behavior of iron tris(diisobutyrylmethane). uit.no The exact reduction potential for iron tris(diisobutyrylmethane) may vary.

Spectroelectrochemical Investigations of Iron Oxidation States and Electron Transfer

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of species generated at an electrode. For iron(III) β-diketonates, this method provides valuable insights into the changes in the electronic structure of the complex as the iron center is reduced from Fe(III) to Fe(II).

Upon electrochemical reduction, the UV-Visible absorption spectrum of an iron(III) β-diketonate complex undergoes significant changes. The high-spin d5 configuration of the Fe(III) center in an octahedral field gives rise to characteristic ligand-to-metal charge transfer (LMCT) bands. mdpi.com When the complex is reduced to the high-spin d6 Fe(II) state, these bands shift in energy and intensity, reflecting the new electronic configuration. By monitoring these spectral changes as a function of the applied potential, researchers can correlate the electrochemical event with specific changes in the oxidation state and coordination environment of the iron center. acs.org

These investigations can also provide information about the kinetics of electron transfer and the stability of the generated Fe(II) species. In some cases, the initial reduction product may undergo further chemical reactions, such as ligand dissociation, and spectroelectrochemistry is instrumental in identifying and characterizing these subsequent transformations. tandfonline.com

Role in Electrochemical Catalysis

The reversible Fe(III)/Fe(II) redox couple in iron β-diketonate complexes, including iron tris(diisobutyrylmethane), makes them potential candidates for electrochemical catalysis. researchgate.net In such applications, the iron complex acts as a mediator, shuttling electrons between the electrode and a substrate. For a catalytic cycle to be effective, the redox potential of the iron complex must be appropriately matched with that of the substrate.

One area where iron complexes have been explored is in atom transfer radical polymerization (ATRP). mdpi.com In electrochemically mediated ATRP (eATRP), an Fe(II) species, generated by the electrochemical reduction of an Fe(III) precursor, can initiate polymerization by abstracting a halogen atom from an initiator molecule. mdpi.comnih.gov The resulting Fe(III) species can then be electrochemically reduced back to Fe(II) to continue the catalytic cycle. The ligand environment around the iron center is critical in tuning the catalyst's activity and control over the polymerization process. mdpi.com

While specific studies on the use of iron tris(diisobutyrylmethane) in electrochemical catalysis are not extensively documented, its fundamental electrochemical properties are analogous to other iron β-diketonates that have shown catalytic activity. rsc.org The electron-rich nature of the diisobutyrylmethane ligand could influence the reactivity of the iron center, potentially making it a suitable catalyst for specific electrochemical transformations. Further research in this area would be necessary to fully elucidate its catalytic potential.

Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal decomposition of Fe(dibm)₃. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

While comprehensive, publicly available TGA/DTA curves specifically for Iron tris(diisobutyrylmethane) are limited in detailed research literature, the behavior of similar iron(III) β-diketonate complexes provides a strong indication of its thermal properties. For instance, studies on other Fe(β-diketonate)₃ complexes often show a multi-stage decomposition process. Typically, Fe(dibm)₃ is stable up to a certain temperature, with a decomposition threshold generally cited as being above 200°C. The melting point of Fe(dibm)₃ is in the range of 96–102°C.

A typical TGA/DTA analysis would be conducted under a controlled atmosphere, such as nitrogen or air, with a constant heating rate. The resulting data would likely show an initial phase of stability with no mass loss, followed by one or more decomposition steps. Each step would correspond to the loss of ligands or parts of ligands. DTA curves would indicate whether these decomposition steps are endothermic or exothermic. The volatility of the complex is also a factor, as some mass loss may be due to sublimation rather than decomposition. A study on various metal diisobutyrylmethane chelates, including the iron complex, has demonstrated their volatility, which is a key property for CVD precursors. kyoto-u.ac.jp

Below is a representative data table illustrating the kind of information that would be obtained from a TGA/DTA analysis of an iron(III) β-diketonate complex similar to Fe(dibm)₃.

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Interpretation |

| 25 - 200 | ~0% | - | Stable, possible melting |

| 200 - 350 | Variable | Endothermic | Onset of decomposition, loss of one or more ligands |

| 350 - 500 | Variable | Exothermic/Endothermic | Further decomposition of intermediate species |

| > 500 | - | - | Formation of final solid residue (e.g., iron oxide) |

This table is illustrative and based on the typical behavior of iron(III) β-diketonate complexes.

Identification of Thermal Decomposition Products and Intermediate Phases

The thermal decomposition of Fe(dibm)₃ is a complex process that involves the breaking of the iron-oxygen coordination bonds and the fragmentation of the diisobutyrylmethane ligands. The products of this decomposition depend heavily on the experimental conditions, such as the atmosphere (inert or oxidizing) and the final temperature.

Under an inert atmosphere (e.g., nitrogen or argon), the decomposition is expected to proceed through several intermediate phases. Initially, the complex may lose one or more of its ligands. These ligands can then undergo further fragmentation into smaller volatile organic molecules. The solid residue would likely be an iron-containing species. In the absence of oxygen, this could be an iron carbide or a mixture of iron oxides with varying oxidation states, depending on the carbonaceous environment created by the decomposing ligands.

In an oxidizing atmosphere (e.g., air), the organic ligands would combust, leading to the formation of carbon dioxide and water as gaseous products. The final solid product in this case is typically an iron oxide. Depending on the temperature and oxygen availability, different phases of iron oxide can be formed, such as magnetite (Fe₃O₄) or hematite (B75146) (α-Fe₂O₃). For example, studies on related iron(III) complexes have shown the formation of γ- and α-Fe₂O₃ thin films at 450°C. researchgate.net

The identification of these products is typically carried out using techniques such as mass spectrometry (MS) coupled with TGA to analyze the evolved gases, and X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS) to characterize the solid residues.

Conflicting Reports and Challenges in Elucidating Decomposition Mechanisms

Elucidating the precise decomposition mechanism of Fe(dibm)₃ and other metal β-diketonates is challenging, and the literature sometimes contains conflicting reports. These discrepancies can often be attributed to variations in experimental conditions.

One of the primary challenges is the sensitivity of the decomposition pathway to the heating rate and the surrounding atmosphere. For example, a slow heating rate might allow for complete sublimation of the complex before it decomposes, while a rapid heating rate could favor decomposition. The presence of oxygen drastically changes the reaction from a pyrolysis process to a combustion process, leading to different products.

Another challenge is the potential for multiple, overlapping reaction steps. The decomposition can involve a series of complex reactions, including ligand dissociation, fragmentation, and secondary reactions between the decomposition products. This complexity can make it difficult to isolate and identify intermediate species. Furthermore, the decomposition of β-diketonate ligands can lead to the formation of carbonaceous residues, which can contaminate the final material and complicate the analysis.

The physical form of the precursor, such as its crystallinity and particle size, can also influence its thermal behavior. Amorphous forms of a compound may have different decomposition profiles compared to their crystalline counterparts. For instance, a heteroleptic Fe(III) β-diketonate complex was reported to be an amorphous compound with a decomposition temperature of 306.7°C. mdpi.com

Controlled Thermal Decomposition for Targeted Material Synthesis

Despite the complexities, the controlled thermal decomposition of Fe(dibm)₃ is a valuable technique for the synthesis of advanced materials. By carefully managing the reaction parameters, it is possible to produce iron-containing materials with specific properties.

A significant application of Fe(dibm)₃ is as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). In this process, the volatile precursor is transported in the gas phase to a heated substrate, where it decomposes to form a thin film. The ability to control the deposition temperature, pressure, and atmosphere allows for the synthesis of high-quality iron oxide films. These films have applications in various fields, including electronics, catalysis, and as magnetic materials.

Fe(dibm)₃ has also been used as a precursor in dual-source low-pressure CVD for the synthesis of multiferroic materials like bismuth ferrite (B1171679) (BiFeO₃). ucl.ac.uk In such applications, the controlled decomposition of the iron precursor alongside other metal precursors is crucial for achieving the desired stoichiometry and crystal structure in the final product. The choice of a sterically bulky ligand like diisobutyrylmethane can also influence the reactivity and decomposition of the catalyst, which is a factor in its use in organic synthesis. nih.gov

The synthesis of iron oxide nanoparticles is another area where the controlled decomposition of iron precursors is employed. While not always specifying Fe(dibm)₃, the principles from studies using other iron complexes are transferable. By adjusting parameters such as precursor concentration, solvent, and the presence of surfactants, the size and morphology of the resulting nanoparticles can be tailored for specific applications, such as in biomedical imaging or data storage.

Ligand Exchange Dynamics and Reactivity

Kinetics and Thermodynamics of Ligand Substitution Processes

Ligand substitution reactions in octahedral metal complexes can proceed through various mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I) pathways. For iron(III) β-diketonate complexes, studies on analogues like tris(acetylacetonato)iron(III) (Fe(acac)₃) provide significant insight into the likely kinetic behavior of Iron tris(diisobutyrylmethane).

Kinetic studies on the exchange of ligands in Fe(acac)₃ reveal that the reactions are often relatively slow, allowing them to be monitored by conventional spectrophotometry. oup.com The rate-determining step is generally considered to be the rupture of the first iron-oxygen bond, leading to the opening of one of the chelate rings. oup.com This suggests a mechanism that is primarily dissociative in nature.

For the isotopic ligand exchange of Fe(acac)₃ in acetylacetone (B45752), the rate law demonstrates two concurrent pathways: an uncatalyzed path and a path catalyzed by the presence of water. oup.com The reaction rate is expressed as: Rate = (kₐ + kₑ[H₂O])[complex] oup.com

| Pathway | Rate Constant | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal K⁻¹ mol⁻¹) |

|---|---|---|---|

| Uncatalyzed (kₐ) | (8.9 ± 1.2) × 10⁻⁴ s⁻¹ | 14.4 ± 0.9 | -22 ± 3 |

| Water-Catalyzed (kₑ) | (2.22 ± 0.20) × 10⁻² M⁻¹ s⁻¹ | 16.9 ± 0.4 | -6.1 ± 1.3 |

The negative values for the entropy of activation (ΔS‡) suggest an associative or interchange mechanism where the formation of the transition state involves the association of another molecule (like acetylacetone or water), leading to a more ordered state. oup.com

Influence of Electronic and Steric Factors on Exchange Rates

The structure of the diisobutyrylmethane ligand itself plays a critical role in determining the rate of ligand exchange through both electronic and steric effects.

Electronic Effects: The isobutyl groups on the diisobutyrylmethane ligand are electron-donating. This increases the electron density on the oxygen donor atoms, strengthening the Fe-O coordinate bonds. Compared to a ligand with electron-withdrawing substituents (like the trifluoromethyl groups in thenoyltrifluoroacetone), the stronger Fe-O bonds in Iron tris(diisobutyrylmethane) would be expected to lead to a slower rate of dissociative ligand exchange. The electronic influence of substituents on the β-diketonate ligand is known to be a primary factor in modulating the redox potential of the iron center. researchgate.netmdpi.com

Steric Effects: The most significant feature of the diisobutyrylmethane ligand is the steric bulk of the two isobutyl groups. This steric hindrance has several consequences. Firstly, it provides a protective shield around the central iron atom, which can hinder the approach of incoming ligands or solvent molecules. nih.gov This would slow down any reaction pathway that relies on an associative mechanism. Secondly, the steric clash between the bulky groups on adjacent ligands can introduce strain into the complex, potentially weakening the Fe-O bonds and facilitating a dissociative step. In similar sterically hindered complexes, such as those with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), the bulky groups enforce a rigid geometry that stabilizes the monomeric structure. The interplay between these stabilizing and destabilizing steric factors determines their ultimate effect on the exchange rate. The bulkiness of isopropyl groups has been noted to prevent the formation of certain multidentate metal complexes due to steric blocking. researchgate.net

Reactivity in the Presence of External Ligands and Solvents

The environment, particularly the choice of solvent and the presence of other potential ligands, profoundly impacts the reactivity of Iron tris(diisobutyrylmethane).

Influence of Solvents: The rate of ligand exchange for analogous Fe(III) β-diketonates is highly dependent on the solvent. In non-polar, non-coordinating solvents like benzene (B151609) and carbon tetrachloride, exchange rates are relatively low. oup.com In contrast, the rate is significantly faster in polar, coordinating solvents such as ethanol (B145695). oup.com This acceleration is attributed to the ability of the solvent to coordinate to the iron center, either in an intermediate or by assisting in the dissociation of a ligand.

Furthermore, protic solvents or the presence of trace amounts of water or acids can catalyze the exchange reaction. oup.comoup.com The proposed mechanism involves the protonation of one of the coordinated carbonyl oxygen atoms. This protonation weakens the Fe-O bond, facilitating the opening of the chelate ring and subsequent ligand substitution. oup.com

Reactivity with External Ligands: The substitution of a diisobutyrylmethane ligand by an external ligand often does not occur through direct attack of the incoming ligand on the intact complex. Instead, the reaction is frequently mediated by the solvent in a multi-step process. Studies on the reaction of Fe(acac)₃ with 8-hydroxyquinoline (B1678124) in alcohol showed that the reaction proceeds through a solvolytic dissociation, where the solvent first displaces a ligand, followed by the coordination of the new ligand. iosrjournals.org

The reaction of Iron tris(diisobutyrylmethane) with an incoming ligand (Y) can be represented by the following general scheme:

Solvent-assisted dissociation: Fe(dibm)₃ + Solvent ⇌ Fe(dibm)₂(Solvent)₂ + dibm⁻

Substitution: Fe(dibm)₂(Solvent)₂ + Y ⇌ Fe(dibm)₂Y + 2 Solvent

This highlights the critical role of the solvent not just as a medium but as an active participant in the reaction mechanism. The complex can also react with hydrogen halides in organic solvents, leading to substitution. acs.org

Advanced Applications in Materials Science and Engineering

Potential Applications in Energy Storage Systems

The iron oxide and iron sulfide (B99878) thin films and nanostructures that can be synthesized using precursors like Iron tris(diisobutyrylmethane) are of significant interest for energy storage applications. researchgate.net Nanostructured electrode materials are highly sought after for lithium-ion batteries and other energy storage devices because their high surface area can enhance reaction kinetics and improve charge/discharge rates. osti.gov

Thin films of iron oxides produced by methods like APCVD have been identified as having potential for electrochemical storage systems. nih.gov Similarly, iron sulfide nanomaterials are explored as high-capacity electrode materials for batteries. researchgate.net The ability of CVD and related techniques to deposit uniform, thin, and conformal coatings onto complex three-dimensional substrates is particularly advantageous for creating advanced battery architectures. By using a precursor like Fe(dibm)₃, it is possible to fabricate nanostructured iron oxide or sulfide electrodes directly onto conductive substrates, potentially leading to more efficient and stable energy storage devices. nih.govmdpi.com

Integration into Hybrid Material Systems

The versatility of Iron tris(diisobutyrylmethane) extends to the creation of advanced hybrid materials, where organic and inorganic components are combined to achieve synergistic properties.

One prominent method is the in-situ synthesis of nanoparticles within a polymer matrix. tandfonline.comresearchgate.net In this approach, an organometallic precursor such as Fe(dibm)₃ is dissolved in a polymer solution or a liquid monomer. nih.govtandfonline.com A subsequent chemical reaction, like hydrolysis or thermal decomposition, causes the precursor to convert into iron oxide nanoparticles that are homogeneously dispersed throughout the polymer matrix. scielo.org.mxacademie-sciences.fr This method effectively overcomes the common problem of nanoparticle agglomeration and can significantly enhance the magnetic, mechanical, or thermal properties of the host polymer. tandfonline.commdpi.com

Future Directions and Research Outlook for Iron Tris Diisobutyrylmethane

Unresolved Mechanistic Questions in Catalysis

A primary area for future investigation is the elucidation of the precise reaction mechanisms through which iron tris(diisobutyrylmethane) exerts its catalytic effect. Although it has been successfully employed in the regioselective monoalkylation of diols and carbohydrates, the detailed mechanism of this catalytic reaction is not yet fully understood. rsc.org The iron center is believed to act as a Lewis acid, coordinating with substrate molecules to activate them and lower the activation energy of reactions. However, the exact nature of the active catalytic species and the transition states involved remain subjects of inquiry.

Key questions that warrant further investigation include:

The Role of the Ligand: To what extent does the diisobutyrylmethane ligand participate in the reaction? Does it remain a spectator ligand, or is it actively involved in substrate activation or stabilization of intermediates?

Nature of the Iron Center: What is the oxidation state and coordination environment of the iron center during the catalytic cycle? Understanding the electronic structure of the active catalyst is crucial for optimizing reaction conditions and catalyst design.

Substrate-Catalyst Interactions: How do substrates bind to the iron complex, and what factors govern the observed regioselectivity, particularly in complex molecules like carbohydrates? rsc.org

While research has proposed mechanisms for similar iron catalysts in reactions like the enantiospecific amination of alcohols, which involves an oxo-iron intermediate, detailed studies specific to iron tris(diisobutyrylmethane) are needed to confirm such pathways or reveal alternative ones. mdpi.com

Development of Novel Catalytic Transformations and Synthetic Methodologies

Building on its known catalytic activities, a significant future direction lies in expanding the synthetic utility of iron tris(diisobutyrylmethane). Its demonstrated effectiveness in olefin cross-coupling and regioselective alkylations provides a strong foundation for exploring new types of bond formations. sigmaaldrich.comrsc.org

Recent research has already begun to uncover new applications. For instance, a novel method for the iron-catalyzed radical hydroamidation of alkenes has been developed, utilizing iron tris(diisobutyrylmethane). This reaction efficiently transfers a cyanamide (B42294) functionality across both activated and unactivated double bonds, showcasing its potential in synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

Future research could focus on:

C-H Activation: Exploring the potential of iron tris(diisobutyrylmethane) to catalyze the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis for its atom economy. mdpi.com

Asymmetric Catalysis: Developing chiral versions of the catalyst or using it in concert with chiral ligands to induce enantioselectivity in reactions. While asymmetric iron catalysis is a growing field, the application of iron tris(diisobutyrylmethane) in this context is underexplored. mdpi.com

Polymerization Reactions: Investigating its utility as an initiator or catalyst in polymerization processes, leveraging its ability to interact with unsaturated bonds.

A comparative study has shown that while other iron catalysts like Fe(dipm)₃ can offer similar efficiency at a lower cost for certain alkylation reactions, Fe(dibm)₃ has an unusually broad catalytic scope, suggesting its potential for unique applications. rsc.org

| Catalyst | Ligand | Notable Application | Key Finding/Comparison |

|---|---|---|---|

| Iron tris(diisobutyrylmethane) (Fe(dibm)₃) | diisobutyrylmethane | Regioselective alkylation of carbohydrates/diols rsc.org | Possesses an unusually broad catalytic scope. rsc.org |

| Tris(dipivaloylmethanato)iron (Fe(dipm)₃) | dipivaloylmethane | Regioselective alkylation of carbohydrates/diols rsc.org | Offers similar catalytic efficiency to Fe(dibm)₃ at a significantly lower ligand cost. rsc.org |

| Tris(dibenzoylmethanato)iron (Fe(dbzm)₃) | dibenzoylmethane | Regioselective alkylation rsc.org | Can lead to benzoylated by-products in some reactions. rsc.org |

| Tris(acetylacetonato)iron(III) (Fe(acac)₃) | acetylacetone (B45752) | Olefin cross-coupling baranlab.org | A well-established catalyst for various radical transformations. researchgate.netbaranlab.org |

Exploration of Undiscovered Material Science Applications

The research into the material science applications of iron tris(diisobutyrylmethane) is still in its nascent stages, presenting a fertile ground for discovery. As a member of the tris(β-diketonato)iron(III) family, it shares properties with compounds that have shown promise in advanced materials. researchgate.netufs.ac.za

Potential areas of exploration include:

Dye-Sensitized Solar Cells (DSSC): Studies on analogous tris(β-diketonato)iron(III) complexes suggest they could function as redox mediators or dye sensitizers in DSSCs. ufs.ac.zamdpi.com The electrochemical and spectroscopic properties of iron tris(diisobutyrylmethane) should be investigated to assess its suitability for this application. Key parameters include its absorption spectrum, redox potentials, and solubility in relevant solvents. researchgate.netufs.ac.za

Photocatalysis: The ability of related iron complexes to engage in photocatalytic cycles suggests that iron tris(diisobutyrylmethane) could be used to drive chemical reactions using light, offering a green chemistry approach. researchgate.net

Energy Storage: Some tris(β-diketonato)iron(III) complexes have been investigated for applications in batteries. researchgate.net Future work could examine the electrochemical properties of iron tris(diisobutyrylmethane) to determine its potential in energy storage systems.

Magnetic Materials: As an iron-containing coordination complex, its magnetic properties could be of interest for the development of novel magnetic materials or as a precursor for iron oxide nanoparticles.

Synergistic Application of Advanced Characterization Techniques and Theoretical Approaches

A synergistic approach combining advanced experimental techniques with theoretical calculations will be indispensable for unlocking the future potential of iron tris(diisobutyrylmethane). While standard characterization methods like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography are used to determine its structure, more advanced techniques are needed to probe its function.

Future research should increasingly rely on:

In-situ Spectroscopy: Techniques such as in-situ IR or Raman spectroscopy can monitor the catalyst and reacting species under actual reaction conditions, providing direct insight into the catalytic cycle and the identity of transient intermediates.

Advanced Electrochemical Methods: Spectroelectrochemistry, which combines spectroscopy with electrochemistry, can be used to study the properties of the complex in different oxidation states, which is highly relevant for its application in redox catalysis and DSSCs. ufs.ac.za

Theoretical Modeling: Density Functional Theory (DFT) calculations have proven valuable for understanding the electronic structure, spectroscopic properties, and reaction mechanisms of related iron complexes. ufs.ac.zamdpi.com Applying DFT to model the catalytic cycles of iron tris(diisobutyrylmethane) can help rationalize experimental observations, predict reactivity, and guide the design of improved catalysts. For example, DFT can elucidate whether redox processes are metal-based or ligand-based and can predict UV-Vis absorption bands. mdpi.com